2,4-bis(2-phenylpropan-2-yl)phenol

Description

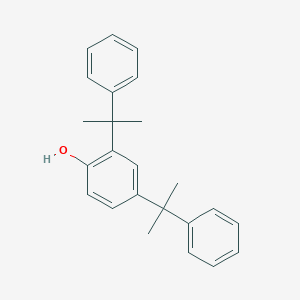

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(2-phenylpropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUYQRFTLHAARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029241 | |

| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2772-45-4 | |

| Record name | 2,4-Dicumylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2772-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(1-methyl-1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U10Z6U3JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the synonyms for 2,4-bis(2-phenylpropan-2-yl)phenol

An In-depth Technical Guide to 2,4-bis(2-phenylpropan-2-yl)phenol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a sterically hindered phenolic compound of significant interest in various scientific and industrial fields. The document details its chemical identity, physicochemical properties, synthesis and purification protocols, mechanisms of action, and key applications, with a particular focus on its role as an antioxidant and a versatile chemical intermediate. This guide is intended to serve as a valuable resource for professionals engaged in chemical research, materials science, and drug discovery by consolidating technical data and practical insights into a single, authoritative reference.

Chemical Identity and Synonyms

Correctly identifying a chemical compound is crucial for accurate research and communication. This compound is known by several synonyms, which are frequently encountered in literature and commercial listings.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2772-45-4 |

| Molecular Formula | C₂₄H₂₆O |

| Common Synonyms | 2,4-Dicumylphenol, 2,4-bis(α,α-dimethylbenzyl)phenol, 2,4-bis(1-methyl-1-phenylethyl)phenol |

| Other Names | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application, and analysis. The bulky 2-phenylpropan-2-yl groups significantly influence its physical and chemical characteristics.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 330.46 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2][3] |

| Melting Point | 63-65 °C | [1][2] |

| Boiling Point | 206 °C at 15 mmHg | [2] |

| Density | 1.063 g/cm³ | [2] |

| Solubility | Soluble in methanol. | [2] |

| pKa | 10.71 ± 0.10 (Predicted) | [2] |

Synthesis and Purification

The primary industrial and laboratory-scale synthesis of this compound is achieved through the acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene.[4][5] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Synthesis Pathway

The synthesis involves the protonation of α-methylstyrene by an acid catalyst to form a stable cumyl carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the para and ortho positions, to yield the final product.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a general guideline based on typical acid-catalyzed alkylation reactions.[4][6]

Materials:

-

Phenol

-

α-Methylstyrene

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strongly acidic cation exchange resin)

-

Anhydrous sodium acetate (for neutralization if a homogeneous catalyst is used)

-

Solvent (optional, e.g., toluene)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add phenol and the acid catalyst. If using a solvent, add it at this stage.

-

Heat the mixture to the desired reaction temperature (typically 70-130°C).[5]

-

Slowly add α-methylstyrene to the reaction mixture via the addition funnel, maintaining the temperature. The molar ratio of phenol to α-methylstyrene is typically in the range of 1:2 to 1:4.[5]

-

After the addition is complete, continue stirring at the reaction temperature for 2-7 hours.[5]

-

Work-up:

-

If a solid resin catalyst is used, it can be removed by filtration.

-

If a homogeneous acid catalyst like p-toluenesulfonic acid is used, the reaction can be quenched by adding a neutralizing agent such as anhydrous sodium acetate and stirring for 30-120 minutes.[4]

-

-

The crude product is then isolated, often by vacuum distillation to remove unreacted starting materials and lower-boiling byproducts.[4][5]

Purification Protocol: Recrystallization

The crude product can be further purified by recrystallization to obtain a high-purity solid.[4][7][8]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of methanol, ethanol, and isopropanol, or a mixture of dichloroethane and toluene)[7][8]

Procedure:

-

Dissolve the crude product in a minimum amount of the chosen hot solvent system. A solvent to material volume ratio of approximately 1.25:1 has been reported.[7][8]

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath (e.g., to 10°C) to maximize crystal formation.[7][8]

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum. A purity of over 98.5% can be achieved.[7][8]

Mechanism of Action as an Antioxidant

This compound is a classic example of a sterically hindered phenolic antioxidant. Its primary function is to interrupt the auto-oxidation chain reactions that lead to the degradation of organic materials.[9][10][11]

The antioxidant mechanism is primarily based on Hydrogen Atom Transfer (HAT) .[1] The phenolic hydroxyl group donates its hydrogen atom to a reactive free radical (R•), thereby neutralizing it. This process forms a stable phenoxyl radical. The bulky 2-phenylpropan-2-yl groups at the ortho and para positions sterically hinder the phenoxyl radical, preventing it from initiating new oxidation chains and enhancing its stability.[9][11]

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Applications

The unique structure of this compound makes it a valuable compound in several applications.

Polymer Science

It is widely used as a primary antioxidant and thermal stabilizer for various polymers, including polyethylene, polypropylene, and rubber.[3][10] It protects these materials from degradation during processing and end-use, thereby extending their lifespan and preserving their mechanical properties.[10]

Chemical Intermediate

This compound serves as a key intermediate in the synthesis of other functional molecules. A notable application is in the production of UV stabilizers, such as low-volatility benzotriazoles.[3]

Potential in Drug Discovery and Development

While direct applications in pharmaceuticals are not widespread, the sterically hindered phenol moiety is a recognized pharmacophore with antioxidant and cytoprotective properties.[11][12] Compounds containing this scaffold have been investigated for their potential to protect against oxidative stress-related conditions.[12] The lipophilic nature of these compounds can lead to their accumulation in cellular membranes and organelles like lysosomes, where they can exert a protective effect against oxidative damage.[12] The derivatization of the phenolic hydroxyl group allows for the synthesis of a variety of compounds with potential biological activities.[13]

Analytical Methods

Several analytical techniques are employed for the identification and quantification of this compound.

Table 3: Analytical Techniques

| Technique | Description |

| High-Performance Liquid Chromatography (HPLC) | A common method for the analysis and purification of this compound. Reversed-phase HPLC with UV detection is typically used.[14] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for the identification and quantification of the compound, especially in complex matrices. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the synthesized compound. |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule, particularly the characteristic O-H stretch of the phenolic group. |

Safety and Toxicology

This compound requires careful handling in a laboratory or industrial setting.

Hazard Information:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H319: Causes serious eye irritation.

-

H413: May cause long lasting harmful effects to aquatic life.

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

Take off all contaminated clothing immediately.[2]

-

After contact with skin, wash immediately with plenty of soap and water.[2]

More detailed toxicological data is limited, and further studies would be beneficial for a comprehensive risk assessment.

Conclusion

This compound is a versatile and important chemical compound with well-established applications as an antioxidant and a synthetic intermediate. Its sterically hindered phenolic structure provides a robust mechanism for radical scavenging, making it highly effective in protecting materials from oxidative degradation. This technical guide has provided a detailed overview of its properties, synthesis, and applications, offering valuable insights for researchers, scientists, and professionals in drug development. Further research into its potential biological activities and the development of more detailed toxicological profiles will continue to expand our understanding and utilization of this compound.

References

-

Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hindered Phenolic Antioxidants in Modern Material Science. Retrieved from [Link]

-

Miyagishima, T., et al. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PubMed Central. Retrieved from [Link]

-

Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Retrieved from [Link]

- Google Patents. (n.d.). CN102690174A - Method for producing 4-cumylphenol and 2.4-dicumylphenol by using phenolic tar.

- Google Patents. (n.d.). CN102690174B - The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar.

- Google Patents. (n.d.). CN102336633B - Preparation method of 2,4-dicumyl phenol.

- Google Patents. (n.d.). CN1884245A - Process for preparing 2,4-dicumyl phenol.

-

ChemBK. (2024, May 6). 2,4-dicumylphenol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Process for co-production of 4-cumylphenol and 2, 4-dicumylphenol. Retrieved from [Link]

-

AA Blocks. (n.d.). 2772-45-4 | MFCD00191242 | 2,4-Dicumylphenol. Retrieved from [Link]

-

Dover Chemical Corporation. (n.d.). 2,4 Di-Cumylphenol (DCP). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Phenol (CAS No. 108-95-2). Retrieved from [Link]

-

Inchem.org. (n.d.). PHENOL AND PHENOL DERIVATIVES. Retrieved from [Link]

-

National Toxicology Program. (n.d.). 2,4-Bis(1-methyl-1-phenylethyl)phenol (2772-45-4) | Chemical Effects in Biological Systems. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Retrieved from [Link]

-

ResearchGate. (2025, August 26). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of phenol oxidation. Retrieved from [Link]

-

National Institutes of Health. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]

- 5. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]

- 6. Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102690174B - The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar - Google Patents [patents.google.com]

- 8. CN102690174A - Method for producing 4-cumylphenol and 2.4-dicumylphenol by using phenolic tar - Google Patents [patents.google.com]

- 9. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 10. nbinno.com [nbinno.com]

- 11. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 12. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

2,4-dicumylphenol chemical structure and properties

An In-depth Technical Guide to 2,4-Dicumylphenol: Synthesis, Characterization, and Applications

Introduction

2,4-Dicumylphenol is a sterically hindered phenolic compound of significant interest in the fine and specialty chemicals industries. Its unique molecular architecture, featuring two bulky cumyl (α,α-dimethylbenzyl) groups attached to the phenol ring, imparts a distinct set of properties that make it a valuable intermediate in the synthesis of advanced functional materials. Primarily, it serves as a critical building block for high-performance ultraviolet (UV) absorbers and as a potent antioxidant or polymerization inhibitor.[1][2][3][4]

This guide provides a comprehensive technical overview intended for researchers, chemists, and material scientists. It moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, purification, analytical characterization, and core mechanisms of action. The protocols and data presented herein are synthesized from established literature and patents to provide a self-validating framework for laboratory and developmental work.

Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental identity and physical characteristics. 2,4-Dicumylphenol is systematically named 2,4-bis(2-phenylpropan-2-yl)phenol.[5] The two cumyl substituents at the ortho and para positions relative to the hydroxyl group create significant steric hindrance, a feature that is central to its function as an antioxidant and stabilizer.

Chemical Structure and Identifiers:

-

IUPAC Name: this compound[5]

-

Canonical SMILES: CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3[5][6]

The key physicochemical properties of 2,4-dicumylphenol are summarized in the table below. These values are critical for designing synthesis, purification, and formulation processes.

| Property | Value | Source(s) |

| Molecular Weight | 330.46 g/mol | [5][6][7] |

| Appearance | Typically a solid at room temperature, can be handled as a liquid. | [1][3] |

| Melting Point | 63-67 °C | [6][8][9] |

| Boiling Point | 441.1 °C at 760 mmHg; 190-206 °C at reduced pressure. | [6][7][8] |

| Density | ~1.06 g/cm³ at 20 °C | [6][8] |

| Flash Point | ~205 °C | [7][8][9] |

| Vapor Pressure | 2.15E-08 mmHg at 25 °C | [8][9] |

| LogP (Octanol/Water) | 6.85 - 7.2 | [3][5][7] |

Synthesis and Purification

Principle of Synthesis: Friedel-Crafts Alkylation

The industrial and laboratory synthesis of 2,4-dicumylphenol is predominantly achieved through the acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene.[2][10] The reaction proceeds via the protonation of the alkene (α-methylstyrene) by an acid catalyst to form a stable tertiary carbocation (the cumyl cation). This electrophile then attacks the electron-rich phenol ring. The hydroxyl group is an ortho-, para-directing activator, leading to substitution primarily at the C2 and C4 positions.

The choice of catalyst is critical for achieving high selectivity for the 2,4-disubstituted product over the monosubstituted (4-cumylphenol) or trisubstituted (2,4,6-tricumylphenol) byproducts.[2][11] While strong mineral acids can be used, they often lead to poor selectivity and challenging workups.[2] Modern methods employ solid acid catalysts like cation exchange resins or complex catalysts, which improve selectivity and simplify catalyst removal.[2][10]

Synthesis and Purification Workflow

The overall process from starting materials to the purified product involves several key stages, as illustrated in the following workflow diagram.

Caption: General Workflow for 2,4-Dicumylphenol Synthesis

Detailed Laboratory Synthesis Protocol

This protocol is a representative procedure adapted from methodologies described in patent literature.[2][10]

Materials:

-

Phenol (molar ratio: 1)

-

α-Methylstyrene (molar ratio: 2.0 - 2.2)

-

Catalyst: Strongly acidic macroporous cation exchange resin (e.g., Amberlyst 15), ~5-10% by weight of phenol.

-

Nitrogen gas supply

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.

Procedure:

-

Setup: Assemble the reaction apparatus under a nitrogen atmosphere to prevent oxidation.

-

Charge Reactor: Add phenol and the acid catalyst to the reaction flask.

-

Heating: Begin stirring and heat the mixture to 70-80 °C.

-

Addition of Alkene: Add α-methylstyrene dropwise via the dropping funnel over 2-3 hours. The reaction is exothermic; control the addition rate to maintain the temperature between 90-110 °C.

-

Reaction: After the addition is complete, maintain the reaction mixture at 100-120 °C for an additional 2-4 hours to ensure complete conversion.

-

Catalyst Removal: Cool the reaction mixture to ~70 °C. Since the product can be viscous or solid at lower temperatures, filtration must be performed while it is still hot to remove the solid resin catalyst.[2]

-

Workup: The resulting crude product contains 2,4-dicumylphenol, unreacted materials, and byproducts like 4-cumylphenol. It is now ready for purification.

Detailed Purification Protocol: Vacuum Distillation and Recrystallization

Purification is essential to achieve the high purity (>99%) required for most applications. A two-step process is often most effective.[11]

Step 1: Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus.

-

Charge Still: Transfer the hot-filtered crude product into the distillation flask.

-

Distillation: Apply vacuum (e.g., 10-30 mmHg).

-

A first fraction containing unreacted phenol and α-methylstyrene will distill at lower temperatures.

-

A second fraction, primarily 4-cumylphenol, will distill at an intermediate temperature (e.g., 80-220 °C at 30 mmHg).[2]

-

The main fraction containing 2,4-dicumylphenol will distill at a higher temperature (e.g., 225-260 °C at 30 mmHg).[2]

-

-

Collection: Collect the main fraction. This product is significantly enriched but may require further purification.

Step 2: Recrystallization

-

Dissolution: Dissolve the distilled 2,4-dicumylphenol fraction in a minimal amount of hot solvent. A mixture of alcohols like methanol or ethanol is effective.[12]

-

Cooling: Slowly cool the solution to induce crystallization. Cooling to 0-5 °C in an ice bath will maximize yield.

-

Filtration: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid. A purity of >99% can be achieved with this method.[11]

Analytical Characterization

Verifying the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Caption: Analytical Workflow for Product Validation

Spectroscopic Analysis Protocols

¹H NMR Spectroscopy (in CDCl₃):

-

Protocol: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Expected Peaks:

-

~1.7 ppm (singlet, 12H): Four equivalent methyl groups (-C(CH₃)₂) from the two cumyl substituents.

-

~4.5-5.5 ppm (singlet, 1H): The phenolic hydroxyl proton (-OH). This peak is often broad and its position can vary with concentration.

-

~6.5-7.5 ppm (multiplet, 13H): A complex series of peaks corresponding to the 13 aromatic protons on the three phenyl rings.

-

FTIR Spectroscopy (ATR or KBr pellet):

-

Protocol: Obtain a spectrum using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Expected Bands:

-

~3500 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2970-2870 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

-

~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1200 cm⁻¹: C-O stretching of the phenol.

-

Mass Spectrometry (GC-MS):

-

Protocol: Inject a dilute solution of the sample (e.g., in dichloromethane) into a GC-MS system. Use electron ionization (EI).

-

Expected Ions:

-

Molecular Ion (M⁺): m/z = 330.

-

Key Fragment: A prominent peak at m/z = 315, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for molecules with tertiary butyl or cumyl groups.[5]

-

Chromatographic Analysis Protocol (GC)

Gas chromatography is an excellent method for determining the purity of 2,4-dicumylphenol and quantifying any residual byproducts like 4-cumylphenol.[13]

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium, at a constant flow rate.

-

Injector Temperature: 280 °C.

-

Detector: Flame Ionization Detector (FID) at 300 °C.

-

Oven Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Hold: Maintain at 280 °C for 10 minutes.

-

-

Interpretation: Under these conditions, 4-cumylphenol will elute before the larger, higher-boiling 2,4-dicumylphenol. Purity is calculated from the relative peak areas.

Core Applications and Mechanisms of Action

The utility of 2,4-dicumylphenol stems directly from its sterically hindered phenolic structure.

Intermediate for UV Stabilizers

A primary application of 2,4-dicumylphenol is as a precursor for hydroxyphenyl-benzotriazole UV absorbers, which are widely used to protect polymers like polycarbonate and polyesters from photodegradation.[2][4] The synthesis involves coupling 2,4-dicumylphenol with a diazotized o-nitroaniline, followed by reduction of the nitro group and cyclization to form the benzotriazole ring.

Caption: Synthesis of Benzotriazole UV Absorbers

The bulky cumyl groups enhance the compatibility of the final UV absorber with the polymer matrix and reduce its volatility, preventing it from leaching out over time.

Antioxidant and Polymerization Inhibitor

The hindered phenolic hydroxyl group is an excellent radical scavenger. In the presence of auto-oxidative processes, which degrade polymers, the phenol can donate its hydrogen atom to a reactive peroxy radical (ROO•), neutralizing it and stopping the chain reaction.

Mechanism:

-

Initiation: A polymer chain (R-H) forms a radical (R•).

-

Propagation: R• + O₂ → ROO• (Peroxy radical)

-

Inhibition: ROO• + Ar-OH (2,4-Dicumylphenol) → ROOH + Ar-O•

The resulting phenoxy radical (Ar-O•) is highly stabilized by resonance and by the steric hindrance from the adjacent cumyl groups. This steric shielding prevents the radical from initiating new oxidation chains, making 2,4-dicumylphenol an effective chain-breaking antioxidant.[10]

Safety, Toxicology, and Environmental Profile

Hazard Identification and Safe Handling

According to the Globally Harmonized System (GHS), 2,4-dicumylphenol presents specific hazards.

-

Eye Irritation: Causes serious eye irritation (H319).[5]

-

Aquatic Hazard: May cause long-lasting harmful effects to aquatic life (H413).[5]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[14]

-

Respiratory Protection: In case of dust formation or aerosols, use an approved particulate respirator.[14]

-

Handling: Use in a well-ventilated area. Avoid release to the environment.[14]

Toxicological Data

The toxicological database for 2,4-dicumylphenol is limited. Much of the available information is based on notifications to regulatory bodies and lacks detailed experimental reports.

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity | No data available | [14] |

| Acute Dermal Toxicity | No data available | [14] |

| Eye Irritation | Causes serious eye irritation | [5] |

| Carcinogenicity | No data available | - |

| Mutagenicity | No data available | - |

Given the data gaps, it is prudent to handle this chemical with the care afforded to substances of unknown chronic toxicity.

Environmental Fate

-

Bioaccumulation: The high LogP (6.85-7.2) indicates a potential for bioaccumulation in aquatic organisms.[3][5][7] The GHS classification of H413 (May cause long lasting harmful effects to aquatic life) supports this concern.[5] Therefore, releases into waterways should be strictly avoided.

Conclusion

2,4-Dicumylphenol is a high-value chemical intermediate whose utility is fundamentally linked to its sterically hindered phenolic structure. Its synthesis via Friedel-Crafts alkylation, while straightforward in principle, requires careful control of conditions and catalysts to achieve high selectivity. Proper purification through vacuum distillation and recrystallization is critical for obtaining the high-purity material needed for its primary applications in the production of advanced UV absorbers and as a polymer antioxidant. While effective in its functional roles, its potential for eye irritation and long-term aquatic toxicity necessitates rigorous adherence to safety protocols and environmental stewardship. This guide provides the foundational knowledge for scientists and engineers to work with this versatile molecule effectively and responsibly.

References

- 2,4-Dicumylphenol | CAS#:106060-52-0 | Chemsrc. (2025).

- 2,4-dicumylphenol - ChemBK. (2024).

- 2,4-Dicumylphenol - Common Chemistry - CAS.org. (n.d.). Retrieved from CAS, a division of the American Chemical Society.

- CAS RN 27178-16-1 - Fisher Scientific. (n.d.).

- CAS 27178-16-1: diisodecyl adipate - CymitQuimica. (n.d.).

- 2,4 Di-Cumylphenol (DCP) - Dover Chemical Corporation. (n.d.).

- Diisodecyl adipate | CAS 27178-16-1 | SCBT. (n.d.).

- 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem. (n.d.).

- CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents. (n.d.).

- 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem. (n.d.).

- 2772-45-4, 2,4-Dicumylphenol Formula - ECHEMI. (n.d.).

- Diisodecyl adipate technical grade 27178-16-1 - Sigma-Aldrich. (n.d.).

- DIISODECYL ADIPATE | 27178-16-1 - ChemicalBook. (2025).

- CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents. (n.d.).

- The Versatility of 2,4-Dimethylphenol: A Key Organic Intermediate. (n.d.).

- 2,4-dimethylphenol - AERU - University of Hertfordshire. (n.d.).

- Ambient Water Quality Criteria for 2,4-dimethylphenol - EPA. (n.d.). Retrieved from U.S. Environmental Protection Agency.

- 2,4-Dicumylphenol SDS, 2772-45-4 Safety Data Sheets - ECHEMI. (2019).

- Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol 105-67-9 - US EPA. (2015). Retrieved from U.S. Environmental Protection Agency.

- Provisional Peer Reviewed Toxicity Values for 2,4-Dimethylphenol - pprtv. (2007). Retrieved from U.S. Environmental Protection Agency.

- Process for co-production of 4-cumylphenol and 2, 4-dicumylphenol - ResearchGate. (n.d.).

- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019).

- 2 4 0 Material Safety Data Sheet. (2005).

- 2,4 Di-Cumylphenol (DCP) - Dover Chemical ICC Industries - SpecialChem. (2022).

- 2772-45-4 2,4-dicumylphenol 2,4-dicumylphenol - CAS Database - ChemNet. (n.d.).

- CN100430407C - Preparation method of di-2,4-dicumylphenyl pentaerythritol diphosphite - Google Patents. (n.d.).

- CN102690174B - The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar - Google Patents. (n.d.).

- 2,4-Dimethylphenol(105-67-9) 13C NMR spectrum - ChemicalBook. (n.d.).

- Toxicology and Environmental Fate of 2,4-D - Tuftonboro NH. (2011).

- Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed. (n.d.).

- 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - MDPI. (n.d.).

Sources

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. specialchem.com [specialchem.com]

- 5. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 2,4-Dicumylphenol | CAS#:106060-52-0 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. 2,4-dicumylphenol | 2772-45-4 [chemnet.com]

- 10. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN102690174B - The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar - Google Patents [patents.google.com]

- 13. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Bis(1-methyl-1-phenylethyl)phenol (CAS 2772-45-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(1-methyl-1-phenylethyl)phenol, identified by the CAS number 2772-45-4, is a sterically hindered phenolic compound. Its molecular architecture, featuring a phenol core substituted with two bulky 1-methyl-1-phenylethyl groups at the ortho and para positions, imparts a unique set of physicochemical properties. These characteristics are pivotal to its application in various industrial and research settings, notably as a polymer stabilizer and antioxidant.[1] Furthermore, emerging evidence suggests a potential for biological activity, including antihistaminic effects, which warrants a closer examination of its properties for drug development and life sciences research.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Bis(1-methyl-1-phenylethyl)phenol, detailed methodologies for their determination, a summary of its synthesis, and an exploration of its current and potential applications, with a focus on its relevance to the scientific research community.

Core Physicochemical Properties

The distinct properties of 2,4-Bis(1-methyl-1-phenylethyl)phenol are summarized in the table below. These values are critical for its handling, formulation, and application.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₆O | [3] |

| Molecular Weight | 330.46 g/mol | [3] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 63-65 °C | [2] |

| Boiling Point | 206 °C at 15 mmHg | [2] |

| Density | 1.063 g/cm³ | [2] |

| Solubility | Soluble in methanol | [2] |

| Refractive Index | 1.6380 (estimate) | [2] |

| InChIKey | FMUYQRFTLHAARI-UHFFFAOYSA-N | [3] |

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is fundamental for the characterization and application of any chemical compound. The following section outlines the standard experimental protocols for measuring the key properties of phenolic compounds like 2,4-Bis(1-methyl-1-phenylethyl)phenol.

Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid like 2,4-Bis(1-methyl-1-phenylethyl)phenol, a sharp melting range is expected for a pure sample.

Methodology: Capillary Method [1]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated slowly and steadily, with the rate of temperature increase reduced to approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given its high boiling point, the determination is typically performed under reduced pressure to prevent decomposition.

Methodology: Micro-Boiling Point Method [4]

-

Sample Preparation: A small volume of the liquid sample is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube is gently heated in a suitable apparatus (e.g., a Thiele tube). A stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.

Solubility Determination

Understanding the solubility of 2,4-Bis(1-methyl-1-phenylethyl)phenol in various solvents is crucial for its application in formulations and as a reactant in synthesis.

Methodology: Shake-Flask Method [5]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid, typically by filtration or centrifugation.

-

Quantification: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or gravimetric analysis after solvent evaporation.

Synthesis of 2,4-Bis(1-methyl-1-phenylethyl)phenol

The primary route for the synthesis of 2,4-Bis(1-methyl-1-phenylethyl)phenol is through the Friedel-Crafts alkylation of phenol with α-methylstyrene.

Reaction Principle

This electrophilic aromatic substitution reaction involves the protonation of α-methylstyrene by an acid catalyst to form a stable tertiary carbocation. The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond. The reaction typically proceeds at the ortho and para positions relative to the hydroxyl group.[6]

General Protocol [7]

-

Catalyst and Reactant Charging: Phenol and an acid catalyst (e.g., a Lewis acid like AlCl₃ or a Brønsted acid like sulfuric acid) are charged into a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

Alkylating Agent Addition: α-Methylstyrene is added dropwise to the reaction mixture while maintaining a controlled temperature.

-

Reaction: The mixture is stirred at a specific temperature for a set duration to ensure complete reaction.

-

Work-up: The reaction is quenched, and the catalyst is neutralized. The organic layer is separated, washed, and the solvent is removed.

-

Purification: The crude product is purified, typically by distillation or recrystallization, to yield the desired 2,4-Bis(1-methyl-1-phenylethyl)phenol.

Caption: General workflow for the synthesis of 2,4-Bis(1-methyl-1-phenylethyl)phenol.

Spectral Data

While specific, high-resolution spectra for 2,4-Bis(1-methyl-1-phenylethyl)phenol require direct experimental acquisition, publicly available databases provide reference spectral information.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol and phenyl rings, the methine proton, and the methyl protons. The integration of these signals would correspond to the number of protons in each environment.[8][9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each carbon atom in a different chemical environment, including the quaternary carbons and the aromatic carbons.[10][11]

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns that can aid in structural elucidation.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group and C-H and C=C stretching vibrations of the aromatic rings.[12]

Applications in Research and Drug Development

Antioxidant and Stabilizer

The primary industrial application of 2,4-Bis(1-methyl-1-phenylethyl)phenol is as an antioxidant and stabilizer for polymers. The sterically hindered phenolic group is an effective radical scavenger, which inhibits oxidative degradation processes.[1]

Potential Biological Activities

-

Antihistaminic Activity: There are reports suggesting that 2,4-Bis(1-methyl-1-phenylethyl)phenol possesses antihistaminic activity.[2] While the precise mechanism for this specific compound is not well-elucidated, antihistamines typically act as inverse agonists at histamine receptors, primarily the H1 receptor, to block the inflammatory cascade initiated by histamine.[13] Further investigation through in vitro and in vivo models is necessary to validate and characterize this activity.[14]

-

Antifungal and Antimicrobial Activity: Structurally related phenolic compounds, such as 2,4-di-tert-butylphenol, have demonstrated significant antifungal and antimicrobial properties.[15] These compounds are thought to act, in part, by inhibiting the production of reactive oxygen species (ROS) by pathogens.[16] Given the structural similarities, 2,4-Bis(1-methyl-1-phenylethyl)phenol may also exhibit such activities.

Safety and Handling

2,4-Bis(1-methyl-1-phenylethyl)phenol is classified with the hazard code Xi (Irritant). Standard laboratory safety precautions should be observed when handling this compound.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[2]

-

Storage: Store in a well-sealed container in a dry, room-temperature environment.[2]

Conclusion

2,4-Bis(1-methyl-1-phenylethyl)phenol is a compound with well-defined physicochemical properties that make it valuable in industrial applications, particularly as an antioxidant. For the research and drug development community, its potential biological activities, including antihistaminic and antimicrobial effects, present an intriguing avenue for further exploration. A thorough understanding of its synthesis, characterization, and biological evaluation is essential for unlocking its full potential in the life sciences.

References

A comprehensive list of references will be compiled based on the final set of authoritative sources used in the generation of this guide.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenol, 2,4-bis(1-methyl-1-phenylethyl)- [webbook.nist.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hmdb.ca [hmdb.ca]

- 9. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. hmdb.ca [hmdb.ca]

- 11. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 2,4-Bis(1-Phenylethyl)Phenol | C22H22O | CID 102877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal activity and molecular docking of phenol, 2,4-bis(1,1-dimethylethyl) produced by plant growth-promoting actinobacterium Kutzneria sp. strain TSII from mangrove sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,4-bis(α,α-dimethylbenzyl)phenol

Executive Summary

2,4-bis(α,α-dimethylbenzyl)phenol is a sterically hindered phenolic compound of significant industrial interest, primarily utilized as an antioxidant or stabilizer in various polymers and synthetic rubbers. Its efficacy in preventing thermo-oxidative degradation is attributed to the bulky α,α-dimethylbenzyl groups flanking the phenolic hydroxyl group, which enhances its stability and reactivity towards free radicals. This guide provides a comprehensive technical overview of its synthesis, focusing on the core chemistry, mechanistic pathways, process optimization, and a detailed experimental protocol. The primary synthesis route discussed is the acid-catalyzed Friedel-Crafts alkylation of phenol with α-methylstyrene, a method valued for its efficiency and scalability.

Core Synthesis Chemistry: Friedel-Crafts Alkylation

The industrial production of 2,4-bis(α,α-dimethylbenzyl)phenol is predominantly achieved through the electrophilic substitution reaction known as Friedel-Crafts alkylation. In this process, phenol is reacted with α-methylstyrene in the presence of an acid catalyst.

The overall reaction is as follows:

Phenol + 2 α-methylstyrene → 2,4-bis(α,α-dimethylbenzyl)phenol

The selection of the catalyst is a critical determinant of reaction efficiency, selectivity, and environmental impact. While traditional homogeneous catalysts like sulfuric acid have been used, modern processes increasingly favor heterogeneous solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or acid-activated clays. These solid catalysts simplify product purification, minimize corrosive waste streams, and are often recyclable, aligning with green chemistry principles.

Mechanistic Insights: The Stepwise Electrophilic Aromatic Substitution

Understanding the reaction mechanism is fundamental to controlling the process and optimizing the yield of the desired 2,4-disubstituted isomer over other potential products (e.g., monosubstituted or trisubstituted phenols).

The reaction proceeds through the following key steps:

-

Generation of the Electrophile: The acid catalyst protonates the α-methylstyrene at its double bond. This generates a stable tertiary carbocation, the cumyl cation (α,α-dimethylbenzyl cation). This step is rapid and reversible.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic cumyl carbocation. The hydroxyl group of phenol is an activating, ortho, para-directing group, meaning the attack preferentially occurs at the positions ortho (C2) and para (C4) to the -OH group.

-

Formation of the Monosubstituted Intermediate: The initial alkylation typically occurs at the para position due to less steric hindrance, forming 4-(α,α-dimethylbenzyl)phenol. A smaller fraction may form the ortho isomer.

-

Second Alkylation: The monosubstituted phenol intermediate undergoes a second alkylation. The existing bulky alkyl group directs the second substitution to the remaining activated and sterically accessible position, which is the ortho position, yielding the final product, 2,4-bis(α,α-dimethylbenzyl)phenol.

-

Catalyst Regeneration: A proton is eliminated from the substituted ring, restoring its aromaticity and regenerating the acid catalyst.

Visualizing the Synthesis Pathway

The following diagram illustrates the core reaction pathway from reactants to the final product.

The Unseen Guardians: A Technical Guide to the Antioxidant Mechanism of Sterically Hindered Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered phenols represent a cornerstone in the defense against oxidative degradation, with applications spanning from polymer stabilization to pharmaceutical development. Their efficacy lies in a unique molecular architecture: a reactive hydroxyl group on a phenolic ring, shielded by bulky alkyl groups. This strategic steric hindrance governs their ability to efficiently scavenge free radicals while maintaining a stability that is paramount to their function. This in-depth technical guide elucidates the core mechanisms of antioxidant activity for sterically hindered phenols, exploring the kinetics and thermodynamics of radical scavenging, structure-activity relationships, and the nuanced interplay that can lead to pro-oxidant effects. Furthermore, we delve into their role in biological systems and drug development, providing detailed experimental protocols for assessing antioxidant capacity and a comprehensive overview of their synergistic interactions with other antioxidants.

The Fundamental Mechanism: A Tale of Hydrogen Donation and Radical Stabilization

The primary antioxidant function of sterically hindered phenols is to interrupt the propagation phase of autoxidation by donating a hydrogen atom from their phenolic hydroxyl group to a reactive free radical. This process, known as hydrogen atom transfer (HAT), is a cornerstone of their protective capabilities.[1][[“]]

The overall mechanism can be dissected into two critical steps:

-

Radical Scavenging: A reactive free radical (R•) or, more commonly, a peroxyl radical (ROO•), abstracts the hydrogen atom from the phenolic hydroxyl group (ArOH). This neutralizes the damaging radical and terminates the oxidative chain reaction.[3]

ROO• + ArOH → ROOH + ArO•

-

Phenoxy Radical Stabilization: The resulting phenoxy radical (ArO•) is relatively stable and unreactive, a key feature imparted by the steric hindrance. The bulky groups, typically tert-butyl groups at the ortho positions to the hydroxyl group, serve a dual purpose:

-

Electronic Stabilization: They donate electron density to the aromatic ring, which helps to delocalize the unpaired electron of the phenoxy radical, thereby increasing its stability.[1]

-

Steric Shielding: They physically obstruct the radical center, preventing it from initiating new oxidation chains or undergoing undesirable side reactions.[4]

-

This stabilized phenoxy radical can then participate in termination reactions with other radicals, effectively removing them from the system.[1]

ROO• + ArO• → Non-radical products

This elegant mechanism allows a single molecule of a hindered phenolic antioxidant to neutralize two peroxy radicals, making them highly efficient chain-breaking antioxidants.[1]

Structure-Activity Relationships: The Architectural Determinants of Efficacy

The antioxidant potency of a sterically hindered phenol is not a monolithic property but is intricately tied to its molecular structure. Understanding these quantitative structure-activity relationships (QSAR) is pivotal for the rational design of novel antioxidants with tailored properties.[5][6][7]

Several key structural features govern their efficacy:

-

Nature and Position of Substituents: Electron-donating groups on the aromatic ring, particularly at the ortho and para positions, increase the electron density on the hydroxyl group. This weakens the O-H bond, facilitating hydrogen donation to free radicals and enhancing antioxidant activity.[1]

-

Degree of Steric Hindrance: While essential for stabilizing the phenoxy radical, excessive steric hindrance can impede the approach of a free radical to the hydroxyl group, thereby reducing the rate of hydrogen atom transfer. A balance must be struck to optimize both reactivity and stability.[8]

-

Number of Phenolic Groups: Molecules containing multiple hindered phenolic moieties, such as Irganox 1010, exhibit enhanced antioxidant activity due to the increased number of sites available for radical scavenging.[9][10]

-

Lipophilicity: The solubility of the antioxidant in the medium it is intended to protect is crucial. In biological systems, for instance, lipophilicity influences the ability of the antioxidant to penetrate cell membranes and protect lipids from peroxidation.[6]

| Feature | Impact on Antioxidant Activity | Rationale |

| Electron-Donating Groups (e.g., alkyl) | Increases | Weaken the O-H bond, facilitating hydrogen donation. |

| Electron-Withdrawing Groups (e.g., nitro) | Decreases | Strengthen the O-H bond, hindering hydrogen donation. |

| Bulky Ortho Substituents | Generally Increases (to a point) | Stabilize the phenoxy radical through steric and electronic effects. |

| Multiple Phenolic Moieties | Increases | Provides more sites for radical scavenging. |

| Increased Lipophilicity | Can Increase (depending on system) | Enhances solubility in lipid phases and membrane penetration. |

The Dual Nature: Antioxidant vs. Pro-oxidant Activity

While sterically hindered phenols are lauded for their antioxidant properties, it is crucial for researchers to recognize their potential to exhibit pro-oxidant activity under specific conditions. This "chameleonic" behavior is of particular importance in biological systems and drug development.[11][12]

The switch from an antioxidant to a pro-oxidant can be influenced by several factors:

-

High Concentrations: At elevated concentrations, the stabilized phenoxy radicals can themselves initiate new oxidation reactions, particularly in the presence of transition metal ions.

-

Presence of Transition Metal Ions: In the presence of metal ions like copper or iron, hindered phenols can participate in redox cycling, leading to the generation of highly reactive oxygen species (ROS).[11]

-

Cellular Environment: In the complex milieu of a cell, the local redox state and the presence of other biomolecules can influence the behavior of hindered phenols. For instance, in tumor cells with high levels of oxidative stress, some hindered phenols can be converted into reactive quinone methides, which can have cytotoxic effects.[12]

This dual activity underscores the importance of careful dose-response studies and a thorough understanding of the intended application environment when utilizing sterically hindered phenols, particularly in a therapeutic context.

Experimental Assessment of Antioxidant Capacity: Methodologies and Protocols

The evaluation of antioxidant activity is a critical step in the characterization of sterically hindered phenols. Several in vitro assays are commonly employed, each with its own principles, advantages, and limitations.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method due to its simplicity and reliability. It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow.[13]

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.

-

Prepare a series of dilutions of the test compound (sterically hindered phenol) in the same solvent.

-

-

Assay Procedure:

-

To a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution.

-

Add varying concentrations of the test compound to the DPPH solution.

-

Include a control containing only the DPPH solution and the solvent.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another popular method that is applicable to both hydrophilic and lipophilic antioxidants. It involves the generation of the ABts•+ radical cation, which has a characteristic blue-green color. The presence of an antioxidant that can donate a hydrogen atom or an electron reduces the ABTS•+, leading to a loss of color.[14][15]

-

Reagent Preparation:

-

Prepare a 7 mM stock solution of ABTS in water.

-

Prepare a 2.45 mM stock solution of potassium persulfate in water.

-

To generate the ABTS•+ radical cation, mix the ABTS stock solution and the potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the test compound (at various concentrations) to a fixed volume of the diluted ABTS•+ solution.

-

Include a control containing the solvent instead of the test compound.

-

Allow the reaction to proceed for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble analog of vitamin E.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It is considered to be more biologically relevant than the DPPH and ABTS assays as it utilizes a biologically relevant radical source.

-

Reagent Preparation:

-

Prepare a solution of a fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well plate, mix the fluorescent probe with either the test compound, the standard, or the buffer (for the blank).

-

Initiate the reaction by adding the AAPH solution to all wells.

-

-

Measurement and Calculation:

-

Monitor the fluorescence decay over time using a fluorescence microplate reader.

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

-

The ORAC value is typically expressed as micromoles of Trolox equivalents per gram or milliliter of the sample.

-

Synergistic Interactions: The Power of Combination

In many industrial and biological applications, sterically hindered phenols are not used in isolation. They are often formulated with secondary antioxidants, such as phosphites and thioethers, to achieve a synergistic effect.[8][16][17]

-

Hindered Phenols (Primary Antioxidants): Act as radical scavengers, terminating the chain reaction.[17]

-

Phosphites and Thioethers (Secondary Antioxidants): Function by decomposing hydroperoxides (ROOH), which are formed during the initial stages of oxidation and can break down to form new radicals.[17]

This combination provides a more comprehensive and robust protection against oxidative degradation. The hindered phenol neutralizes existing radicals, while the secondary antioxidant prevents the formation of new radicals from the breakdown of hydroperoxides.

Role in Biological Systems and Drug Development

The unique properties of sterically hindered phenols have garnered significant interest in the field of drug development. Their ability to modulate oxidative stress and interact with cellular signaling pathways opens up therapeutic possibilities for a range of diseases.

-

Neuroprotection: Oxidative stress is a key contributor to neurodegenerative diseases. The ability of hindered phenols to cross the blood-brain barrier and protect neurons from oxidative damage is a promising area of research.[18]

-

Anti-inflammatory Effects: Many inflammatory conditions are associated with an overproduction of ROS. By scavenging these radicals, hindered phenols can exert anti-inflammatory effects.[19]

-

Cancer Therapy: As mentioned earlier, the pro-oxidant activity of some hindered phenols under specific conditions is being explored as a strategy to selectively kill cancer cells.[12]

-

Ophthalmology: Recent studies have shown that hindered phenol compounds can protect retinal pigment epithelial cells from oxidative damage, suggesting their potential as a therapy for age-related macular degeneration.[18][20]

Furthermore, hindered phenols have been shown to interact with various cellular signaling pathways, including the Protein Kinase C (PKC) pathway, which is involved in a multitude of cellular processes.[3] This suggests that their biological effects may extend beyond simple radical scavenging.

Visualizing the Mechanism and Workflow

Chemical Reaction Mechanism

Caption: Radical scavenging by a hindered phenol via hydrogen atom transfer.

Experimental Workflow for Antioxidant Assays

Sources

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationships predicting the antioxidant potency of 17β-estradiol-related polycyclic phenols to inhibit lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 9. welltchemicals.com [welltchemicals.com]

- 10. Understanding Antioxidant 1010 and Its Importance in the Plastic Industry [vinatiorganics.com]

- 11. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. performanceadditives.us [performanceadditives.us]

- 17. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 18. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Free Radical Scavenging Mechanism of 2,4-Dicumylphenol

Foreword: The Imperative of Antioxidant Mechanistic Elucidation

In the fields of materials science, polymer chemistry, and increasingly, in the development of industrial and pharmaceutical formulations, the mitigation of oxidative degradation is paramount. Free radicals, highly reactive species with unpaired electrons, are the primary agents of this degradation, instigating chain reactions that compromise the integrity and function of materials and biological systems. Phenolic antioxidants are the vanguard in the defense against such processes. Among these, 2,4-dicumylphenol (DCP), a sterically hindered phenol, presents a compelling case study in structure-function efficacy. This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of how DCP neutralizes free radicals, grounded in established chemical principles and validated by robust experimental protocols. For the researcher, scientist, or development professional, a thorough grasp of this mechanism is not merely academic; it is the foundation for innovation and the rational design of stabilized systems.

The Molecular Profile of 2,4-Dicumylphenol

2,4-Dicumylphenol is a synthetic, hindered phenolic antioxidant.[1] Its structure is characterized by a central phenol ring with two bulky cumyl (α,α-dimethylbenzyl) groups substituted at the ortho (2) and para (4) positions relative to the hydroxyl group.[2][3]

-

Chemical Name: 2,4-bis(2-phenylpropan-2-yl)phenol[2]

-

CAS Number: 2772-45-4[3]

-

Molecular Formula: C₂₄H₂₆O[2]

-

Molecular Weight: 330.46 g/mol [3]

This specific substitution pattern is not arbitrary; it is the key determinant of its antioxidant prowess, governing both the reactivity of the phenolic hydroxyl group and the stability of the subsequent radical species.

Caption: Chemical structure of 2,4-Dicumylphenol.

Core Scavenging Mechanisms: A Tale of Two Pathways

The antioxidant action of phenolic compounds is primarily a story of neutralizing highly reactive free radicals (R•) by terminating the oxidative chain reaction.[4][5] This is accomplished through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]

The Dominant Pathway: Hydrogen Atom Transfer (HAT)

For sterically hindered phenols like 2,4-dicumylphenol, the HAT mechanism is considered the predominant pathway for scavenging most free radicals.[8]

Causality: The entire process is driven by thermodynamics. The O-H bond in the phenol is weaker than the C-H or O-H bond formed in the newly stabilized molecule (RH), making the hydrogen donation energetically favorable.

The mechanism unfolds as follows:

-

Donation: The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•).

-

Neutralization: The free radical is quenched, forming a stable, non-radical species (RH).

-

Phenoxyl Radical Formation: The antioxidant is converted into a phenoxyl radical (ArO•).

This newly formed phenoxyl radical is the cornerstone of the antioxidant's efficacy. In the case of 2,4-dicumylphenol, the phenoxyl radical is exceptionally stable and unreactive, effectively halting the propagation of the oxidative chain reaction. This stability arises from two key structural features:

-

Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic π-system, spreading the radical character and reducing its reactivity.

-

Steric Shielding: The two bulky cumyl groups at the ortho and para positions act as molecular shields.[9][10] They physically obstruct the radical center on the oxygen atom, preventing it from initiating new oxidation chains. This steric hindrance is a critical design feature of high-performance antioxidants.[11]

Caption: The Hydrogen Atom Transfer (HAT) mechanism.

The Secondary Pathway: Single Electron Transfer (SET)

The SET mechanism, while less common for hindered phenols reacting with alkylperoxyl radicals, can also contribute to antioxidant activity.[7][12]

-

Electron Transfer: The phenol donates a single electron to the free radical, forming a phenol radical cation (ArOH•+) and an anion (R⁻).

-

Proton Transfer: The radical cation then transfers a proton to the anion to yield the stabilized phenoxyl radical (ArO•) and the quenched species (RH).

This pathway is generally slower than HAT and is more relevant for radicals with high electron affinity.[6]

Experimental Validation: Quantifying Scavenging Efficacy

Theoretical mechanisms require empirical validation. A suite of in-vitro assays is employed to quantify the radical scavenging activity of compounds like 2,4-dicumylphenol. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely accepted, robust, and efficient method for this purpose.[7]

The DPPH Radical Scavenging Assay: Principle and Self-Validation

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[13] DPPH is a deep violet-colored radical in solution. Upon reduction by an antioxidant, it is converted to the pale yellow, non-radical form, DPPH-H. This color change is monitored spectrophotometrically at approximately 517 nm.[13][14] A greater decrease in absorbance indicates higher scavenging activity.

Trustworthiness through Self-Validation: The protocol's integrity relies on a multi-tiered validation system:

-

Negative Control (Blank): A solution of DPPH in the solvent (e.g., methanol) without any antioxidant. This establishes the baseline maximum absorbance (A₀) and confirms the stability of the DPPH radical over the incubation period.

-

Positive Control (Standard): A known, potent antioxidant like Trolox or Butylated Hydroxytoluene (BHT) is run in parallel.[15] This serves two purposes: it validates that the assay is performing correctly and provides a benchmark against which the test compound's activity can be compared.

-

Concentration Dependence: The assay is performed across a range of concentrations for the test compound. A logical dose-response curve (increasing inhibition with increasing concentration) confirms that the observed effect is specific to the compound and not an artifact.

Sources

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-dicumylphenol | 2772-45-4 [chemnet.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of phenolic radicals for antioxidants, as active materials in batteries, magnetic materials and ligands for metal-complexes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]

- 12. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,4-bis(2-phenylpropan-2-yl)phenol in Advanced Polymer Systems: A Technical Guide

Abstract